molecular formula C18H24N4O3 B3008628 N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide CAS No. 478049-41-1

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide

Cat. No.: B3008628
CAS No.: 478049-41-1
M. Wt: 344.415
InChI Key: FOCJZAHWPIIASZ-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an isoxazole ring, and a piperazine moiety. These structural features contribute to its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the isoxazole ring. This intermediate is then reacted with formaldehyde and 4-methylpiperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the isoxazole ring can produce a dihydroisoxazole compound.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-hydroxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide
  • N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide
  • N-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide

Uniqueness

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacological properties and reactivity profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-21-7-9-22(10-8-21)13-18(23)19-12-16-11-17(20-25-16)14-3-5-15(24-2)6-4-14/h3-6,11H,7-10,12-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCJZAHWPIIASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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